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Compound of Interest

Compound Name: SWS1

Cat. No.: B12371987

Get Quote

Topic: Generating an Sws1 (Short-wave-sensitive opsin 1) Knockout Mouse Model

Audience: Researchers, scientists, and drug development professionals.

Introduction
The Sws1 gene encodes the short-wave-sensitive opsin 1, a photopigment found in the S-cone

photoreceptor cells of the retina, which is crucial for color vision in the short-wavelength

spectrum (violet and ultraviolet light). Knockout mouse models for Sws1 are invaluable tools for

studying congenital color vision deficiencies, cone photoreceptor function and survival, and the

compensatory mechanisms within the retina in the absence of S-cone function.[1][2][3] This

document provides detailed protocols for the generation and validation of an Sws1 knockout

mouse model using CRISPR-Cas9 technology, as well as an overview of the expected

phenotype.

Signaling Pathway of SWS1 Opsin
The SWS1 opsin is a G-protein-coupled receptor that initiates the phototransduction cascade in

S-cone photoreceptors upon activation by light. The binding of a photon induces a

conformational change in the SWS1 opsin, which in turn activates the G-protein transducin.
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This activation triggers a signaling cascade that ultimately leads to the closure of cyclic

nucleotide-gated ion channels, hyperpolarization of the cell membrane, and a reduction in

neurotransmitter release. This signal is then transmitted to downstream retinal neurons for

further processing.
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Caption: SWS1 Phototransduction Cascade.

Experimental Protocols
Generation of Sws1 Knockout Mice using CRISPR-Cas9
This protocol describes the generation of Sws1 knockout mice by introducing a deletion in the

Opn1sw gene. A common strategy is to delete exons 2, 3, and 4 to ensure a complete loss of

function.[1]

a. Designing single-guide RNAs (sgRNAs)

Objective: To design sgRNAs that target the introns flanking exons 2 and 4 of the mouse

Opn1sw gene for a large deletion.

Procedure:

Obtain the genomic sequence of the mouse Opn1sw gene from a database such as

Ensembl or NCBI.
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Use online CRISPR design tools (e.g., CHOPCHOP, CRISPOR) to identify potential

sgRNA target sites in intron 1 and intron 4.

Select sgRNAs with high on-target scores and low off-target scores.

b. Preparation of CRISPR-Cas9 Reagents

Materials:

Selected sgRNAs (synthesized)

Cas9 nuclease (recombinant protein or mRNA)

Microinjection buffer (e.g., TE buffer, pH 7.5)

Procedure:

Resuspend lyophilized sgRNAs and Cas9 protein/mRNA in nuclease-free water or the

recommended buffer to the desired stock concentration.

Prepare the microinjection mix by diluting Cas9 protein and sgRNAs in microinjection

buffer to the final working concentrations (e.g., 100 ng/µl Cas9 protein and 50 ng/µl for

each sgRNA).

c. Microinjection into Mouse Zygotes

Procedure:

Harvest fertilized eggs (zygotes) from superovulated female mice (e.g., C57BL/6 strain).

Microinject the CRISPR-Cas9 reagent mix into the pronucleus or cytoplasm of the

zygotes.[4]

Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate mothers.

d. Screening of Founder Mice

Procedure:
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At 10-14 days of age, obtain tail biopsies from the resulting pups for genomic DNA

extraction.

Perform PCR using primers flanking the targeted deletion region to identify founder mice

carrying the desired deletion.

Genotyping of Sws1 Knockout Mice
a. Genomic DNA Extraction

Procedure:

Digest tail biopsies overnight at 55°C in a lysis buffer containing Proteinase K.

Purify genomic DNA using a standard phenol-chloroform extraction or a commercial DNA

extraction kit.

b. PCR-based Genotyping

Primer Design: Design three primers for a multiplex PCR reaction to distinguish between

wild-type (+/+), heterozygous (+/-), and homozygous (-/-) knockout alleles.

Forward Primer 1 (Fwd1): Binds upstream of the deleted region.

Reverse Primer 1 (Rev1): Binds within the deleted region (exons 2-4).

Reverse Primer 2 (Rev2): Binds downstream of the deleted region.

PCR Reaction:

Set up a PCR reaction containing genomic DNA, the primer mix, Taq polymerase, and

dNTPs.

Expected Results on Agarose Gel:

Wild-type (+/+): A single band corresponding to the Fwd1-Rev1 amplicon.

Heterozygous (+/-): Two bands, one from the wild-type allele (Fwd1-Rev1) and one from

the knockout allele (Fwd1-Rev2).
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Homozygous (-/-): A single, smaller band corresponding to the Fwd1-Rev2 amplicon.[1]

A specific genotyping protocol for an Opn1sw knockout mouse with a deletion of exons 2, 3,

and 4 has been described, yielding a 2.2 kb product for the wild-type allele and a 0.9 kb

product for the knockout allele.[1]
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Workflow for Generating Sws1 Knockout Mice
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Caption: Workflow for Sws1 Knockout Mouse Generation.

Phenotypic Characterization
Sws1 knockout mice are expected to exhibit specific visual deficits related to the absence of S-

cone function.

Visual Function Assessment
Electroretinography (ERG): ERG is a key technique to assess retinal function. In Sws1
knockout mice, a complete loss of the scotopic (rod-driven) and photopic (cone-driven)

responses to short-wavelength light is expected.[5] Some studies have also reported a

compensatory increase in M-opsin expression and slightly increased ERG responses to

green light in Opn1sw knockout mice.[3][6]
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Retinal Histology
Immunohistochemistry: Staining of retinal sections with antibodies against cone opsins (S-

opsin and M-opsin) can confirm the absence of S-opsin in the knockout mice. Studies have

shown that despite the lack of S-opsin, the cone photoreceptors can survive for an extended

period.[3]

Morphometric Analysis: Measurement of the thickness of retinal layers (e.g., outer nuclear

layer) can be performed to assess for any retinal degeneration. In Sws1 knockout mice,

significant retinal degeneration has not been reported.[2]

Conclusion
The generation of an Sws1 knockout mouse model provides a powerful tool to investigate the

roles of S-cones in vision and retinal health. The detailed protocols and expected phenotypic

outcomes presented in these application notes offer a comprehensive guide for researchers

and drug development professionals working in the fields of vision science, ophthalmology, and

neurobiology. The use of CRISPR-Cas9 technology allows for the efficient and precise creation

of this valuable animal model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12371987?utm_src=pdf-body-href
https://pubmed.ncbi.nlm.nih.gov/21219924/
https://www.benchchem.com/product/b12371987?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10486665/
https://www.benchchem.com/product/b12371987?utm_src=pdf-body
https://www.benchchem.com/product/b12371987?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. S-opsin knockout mice with the endogenous M opsin gene replaced by an L opsin variant
- PMC [pmc.ncbi.nlm.nih.gov]

2. Altered Visual Function in Short-Wave-Sensitive 1 (sws1) Gene Knockout Japanese
Medaka (Oryzias latipes) Larvae - PMC [pmc.ncbi.nlm.nih.gov]

3. A mouse M-opsin monochromat: retinal cone photoreceptors have increased M-opsin
expression when S-opsin is knocked out - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Three CRISPR Approaches for Mouse Genome Editing [jax.org]

5. S-opsin knockout mice with the endogenous M-opsin gene replaced by an L-opsin variant
| Visual Neuroscience | Cambridge Core [cambridge.org]

6. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for Generating an
Sws1 Knockout Mouse Model]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12371987#generating-a-sws1-knockout-mouse-
model]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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